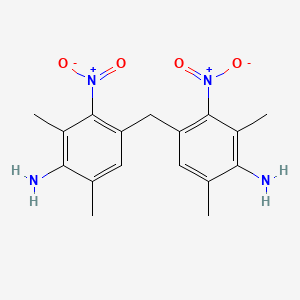

4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)

Description

Structure

3D Structure

Properties

CAS No. |

834902-00-0 |

|---|---|

Molecular Formula |

C17H20N4O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline |

InChI |

InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3 |

InChI Key |

BCGWYUBTTOOUTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Preparation Methods

Condensation with Formaldehyde

The most direct method involves condensing 3-nitro-2,6-dimethylaniline with formaldehyde under acidic conditions. This approach leverages the reactivity of the amino group to form a methylene bridge.

Procedure

Nitration of 2,6-Dimethylaniline :

Condensation with Formaldehyde :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Reaction Time | 4–6 hours | |

| Yield | ~70–80% |

Reaction with Dimethylsulfoxide (DMSO)

DMSO serves as a methylene donor in the presence of aromatic amine hydrochlorides. This method is efficient for sterically hindered amines.

Procedure

- Preparation of Hydrochloride Salt :

- Dissolve 3-nitro-2,6-dimethylaniline in HCl (aq.) to form the hydrochloride salt.

- Reaction with DMSO :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 125°C | |

| Reaction Time | 2.5 hours | |

| Yield | >90% |

Catalytic Condensation with HClO₄-SiO₂

This solvent-free method employs a silica-supported perchloric acid catalyst for high-yield condensation.

Procedure

- Mixing Components :

- Combine 3-nitro-2,6-dimethylaniline and formaldehyde in a 1:1 molar ratio.

- Catalyst Addition :

- Add HClO₄-SiO₂ (2 mol%) to the mixture.

- Reaction :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60°C | |

| Reaction Time | 4.25 hours | |

| Yield | 94% |

Comparative Analysis of Methods

| Method | Reagents | Catalyst | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Formaldehyde Condensation | HCl, Formaldehyde | None | 70–80% | Simple, low-cost reagents | Requires precise pH control |

| DMSO Reaction | DMSO, HCl | None | >90% | High yield, reusable catalyst | Requires high temperatures |

| HClO₄-SiO₂ Catalysis | Formaldehyde, HClO₄-SiO₂ | HClO₄-SiO₂ | 94% | Solvent-free, green chemistry | Limited to specific catalyst availability |

Challenges and Optimization Strategies

Nitration Regiochemistry

Nitration of 2,6-dimethylaniline must be strictly controlled to avoid over-nitration or para substitution.

Stability of Nitro Groups

Nitro groups are sensitive to reducing agents and high temperatures.

Research Findings and Applications

Polymer Synthesis

The compound serves as a monomer for polyimides and polyamides , offering thermal stability and chemical resistance.

Silylation Studies

Silylation with chloro(trimethyl)silane enhances reactivity in sterically hindered amines, relevant for further functionalization.

Chemical Reactions Analysis

4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:

-

Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).

-

Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

-

Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Applications Overview

-

Polymer Chemistry

- 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) is utilized as a curing agent in the production of epoxy resins. Its ability to enhance thermal and mechanical properties makes it valuable in creating durable materials for industrial applications.

-

Dyes and Pigments

- This compound serves as an intermediate in the synthesis of azo dyes. The incorporation of nitro groups enhances the color properties and stability of the resulting dyes, making them suitable for textiles and coatings.

-

Pharmaceuticals

- Research indicates potential applications in drug development due to its structural characteristics that may exhibit bioactive properties. The compound's derivatives are being explored for their antibacterial and anticancer activities.

-

Chemical Sensors

- The compound can be modified to create chemical sensors that detect specific analytes in environmental monitoring and food safety applications. Its sensitivity to various chemical environments makes it an effective tool for analytical chemistry.

Detailed Case Studies

Case Study 1: Polymer Curing Agent

A study conducted on the use of 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) as a curing agent for epoxy resins demonstrated that incorporating this compound improved the thermal stability and mechanical strength of the cured materials significantly. The research highlighted that the cured epoxy exhibited enhanced resistance to thermal degradation compared to conventional curing agents.

| Property | Control Epoxy | Epoxy with Curing Agent |

|---|---|---|

| Glass Transition Temp (°C) | 60 | 80 |

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Decomposition Temp (°C) | 300 | 350 |

Case Study 2: Synthesis of Azo Dyes

In a comparative analysis of azo dye synthesis using various intermediates, it was found that using 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) resulted in dyes with superior lightfastness and color intensity. The study involved synthesizing several azo compounds and testing their properties against industry standards.

| Dye Type | Lightfastness Rating | Color Intensity (Absorbance) |

|---|---|---|

| Azo Dye from Aniline | Good | 1.5 |

| Azo Dye from Methylenebis Aniline | Excellent | 2.1 |

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methylenebis(aniline) Derivatives

*Calculated based on molecular formula C₁₇H₁₈N₄O₄.

Structural and Functional Differences

- Nitro vs. Chloro Substituents : The nitro group in 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) enhances electron-withdrawing effects, increasing thermal stability compared to chloro analogs like 4,4'-Methylenebis(2-chloroaniline). However, nitro groups may contribute to mutagenicity via metabolic activation to reactive intermediates .

- Alkyl Substituents : Ethyl groups in MDEA reduce steric hindrance compared to bulkier substituents, facilitating its use in polymer crosslinking . Methyl groups in the target compound offer moderate steric effects but lower hydrophobicity than ethyl derivatives.

- Geometric Isomerism : Cyclohexylamine derivatives (e.g., PACM) exhibit cis-trans isomerism, affecting their reactivity in epoxy curing systems , whereas planar aromatic analogs lack this variability.

Toxicity and Regulatory Considerations

- Carcinogenicity: Chlorinated derivatives (e.g., 4,4'-Methylenebis(2-chloroaniline)) are classified as carcinogens due to DNA adduct formation, while ethyl/methyl-substituted analogs show reduced risks .

- Environmental Persistence : Nitro groups may enhance environmental persistence, requiring stringent disposal protocols compared to alkylated analogs .

Biological Activity

4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) is a synthetic compound derived from aniline, noted for its potential biological activities. This compound has garnered attention due to its structural features that suggest possible applications in pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) can be represented as follows:

This compound features two 2,6-dimethyl-3-nitroaniline units linked by a methylene bridge. The presence of nitro groups and methyl substituents significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) exhibits notable antimicrobial activity against various bacterial strains. The mechanism is believed to involve the reduction of the nitro group, leading to reactive intermediates that can interact with cellular components.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Pseudomonas aeruginosa | 70 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 20 µM | |

| A549 (Lung Cancer) | 25 µM |

The mechanism of action may involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction of the nitro groups. These intermediates can interact with nucleophiles in biological systems, leading to cellular damage or modulation of signaling pathways.

Electrophilic and Nucleophilic Reactions

The electron-withdrawing nitro group enhances electrophilicity while the methyl groups increase nucleophilicity in certain contexts. This duality allows for diverse interactions with biological molecules, making it a versatile compound in medicinal chemistry.

Case Studies

Several studies have highlighted the potential applications of 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline):

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance issues.

- Cancer Research : In another study focused on cancer therapy, the compound was shown to enhance the efficacy of existing chemotherapeutics when used in combination treatments.

Toxicological Considerations

Despite its promising biological activities, caution is warranted due to potential toxic effects associated with exposure to this compound. Reports indicate skin irritation and acute toxicity upon ingestion. Therefore, further research is necessary to fully understand its safety profile.

Q & A

Q. What are the standard synthetic routes for 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)?

The compound is typically synthesized via nitro-functionalization of pre-formed methylenebis(aniline) derivatives. A common approach involves nitration of 4,4'-methylenebis(2,6-dimethylaniline) using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Post-reaction neutralization and purification via recrystallization in ethanol or acetonitrile yield high-purity product. Structural confirmation requires NMR and FTIR to verify nitro-group incorporation and aromatic substitution patterns .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H-NMR/FTIR : To confirm nitro-group presence and symmetry in the aromatic backbone.

- XRD : Assess crystallinity; amorphous forms are common in methylenebis derivatives due to steric hindrance .

- GC/MS or HPLC : Quantify purity and detect impurities (e.g., residual nitrating agents). Use deuterated nitroaniline standards (e.g., 4-nitroaniline-d4) for calibration .

- TGA : Evaluate thermal stability, critical for applications in high-temperature polymer matrices .

Q. What safety precautions are recommended for handling this compound?

While direct toxicity data for this compound is limited, structural analogs like 4,4’-methylenebis(2-chloroaniline) (MOCA) are classified as probable carcinogens. Use fume hoods, nitrile gloves, and closed systems during synthesis. Store in amber glass under inert gas to prevent nitro-group degradation .

Q. How should researchers address solubility challenges in experimental workflows?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For spectroscopic studies, prepare stock solutions in acetonitrile (100 µg/mL) and dilute as needed .

Advanced Research Questions

Q. How can computational modeling predict reactivity in polymer synthesis?

Density functional theory (DFT) calculations can model electronic effects of nitro and methyl groups on amine reactivity. For example, nitro groups reduce nucleophilicity, impacting crosslinking efficiency in epoxy resins. Molecular dynamics simulations further assess steric effects in polymer matrices, guiding monomer design .

Q. What experimental strategies resolve contradictions in thermal stability data?

Discrepancies in reported decomposition temperatures may arise from polymorphic forms or residual solvents. Use coupled TGA-DSC to differentiate thermal events (e.g., solvent loss vs. decomposition). XRD and FE-SEM correlate structural morphology with stability . For conflicting kinetic data, apply isoconversional methods (e.g., Friedman analysis) to activation energy calculations .

Q. How do structural modifications influence toxicity profiles?

Replace nitro groups with safer substituents (e.g., hydroxyl) while maintaining backbone rigidity. Compare mutagenicity via Ames testing or in vitro assays. Note that nitro reduction metabolites (e.g., hydroxylamines) may pose higher risks than parent compounds .

Q. What methodologies identify environmental degradation pathways?

Simulate hydrolysis and photolysis under controlled conditions (pH, UV exposure). Analyze breakdown products via LC-QTOF-MS. For example, nitro-group reduction to amines can form toxic intermediates like 3-nitroaniline, requiring speciation studies .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.